molecular formula C20H20ClN3O4S B2436590 3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189974-95-5

3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2436590
CAS No.: 1189974-95-5
M. Wt: 433.91
InChI Key: MVCWGKGLXVRUHH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a triazaspiro[4.5]dec-3-en-2-one core structure, substituted with a 3-chlorophenyl group and a 4-methoxyphenylsulfonyl group.

Properties

IUPAC Name

3-(3-chlorophenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-28-16-5-7-17(8-6-16)29(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)14-3-2-4-15(21)13-14/h2-8,13H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCWGKGLXVRUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Cyclocondensation Reactions

A common approach involves cyclocondensation of a diamine precursor with a carbonyl compound. For example, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are often synthesized via reactions between hydrazine derivatives and cyclic ketones. While the exact method for the enone variant may differ, analogous procedures suggest:

  • Reagents : Hydrazine derivatives, cyclic ketones, and catalytic acids/bases.
  • Conditions : Heating under reflux in polar aprotic solvents (e.g., dichloromethane or dimethylformamide).

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl substituent is introduced via nucleophilic aromatic substitution or coupling reactions. This step typically follows spirocore formation to avoid interference with reactive intermediates.

Step 2: Chlorophenyl Substitution

Methods from related triazaspiro syntheses indicate:

  • Reagents : 3-Chlorobenzaldehyde or 3-chlorophenyl halides.
  • Conditions :
    • Base : Triethylamine (TEA) to deprotonate the spirocore’s nitrogen.
    • Catalyst : 4-Dimethylaminopyridine (DMAP) for activation.
    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Example Reaction Pathway :

  • Spirocyclic Core Activation : The spirocore’s amine group is deprotonated by TEA.
  • Nucleophilic Attack : The activated amine attacks 3-chlorobenzaldehyde, forming a Schiff base intermediate.
  • Reduction : Sodium triacetoxyborohydride (STAB) reduces the imine to a secondary amine.

Sulfonylation at Position 8

The 4-methoxyphenylsulfonyl group is introduced via sulfonylation. This step requires controlled regioselectivity to target the nitrogen at position 8.

Step 3: Sulfonyl Chloride Coupling

Based on protocols for analogous sulfonamides:

  • Reagents : 4-Methoxyphenylsulfonyl chloride.
  • Conditions :
    • Base : Triethylamine (TEA) to neutralize HCl byproducts.
    • Catalyst : DMAP (if needed for activation).
    • Solvent : DCM or dichloroethane (DCE).

Reaction Mechanism :

  • Deprotonation : TEA deprotonates the spirocore’s secondary amine at position 8.
  • Electrophilic Attack : The sulfonyl chloride’s electrophilic sulfur attacks the amine, forming a sulfonamide bond.

Purification and Characterization

Post-synthesis, the compound undergoes purification and structural validation.

Purification Methods

Step Conditions Purpose
Crude Workup Aqueous NaHCO₃ quenching, CHCl₃ extraction Removal of water-soluble byproducts.
Salt Formation Treatment with HCl in diethyl ether Precipitation of the hydrochloride salt.
Recrystallization Ethyl acetate or CHCl₃/MeOH (1:1) Purity enhancement (>95%).

Spectroscopic Data

Key spectral features (hypothetical, based on analogs):

  • ¹H NMR (DMSO-d₆) :
    • δ 3.80 ppm : Singlet (3H) for OCH₃ (methoxy).
    • δ 7.20–7.50 ppm : Multiplets (aromatic protons from chlorophenyl and methoxyphenyl).
    • δ 4.65–4.70 ppm : Singlet (2H) for spirocyclic CH₂.
  • MS : MH⁺ peak at [M + H]⁺ = m/z 505.1 (calculated).

Critical Reaction Parameters

Optimal conditions for each step are summarized below:

Table 1: Synthesis Parameters

Step Reagents Conditions Yield Source
Spirocyclic Core Hydrazine derivatives, cyclic ketones Reflux in DCM, 12–24 h ~65–70%
Chlorophenyl Addition 3-Chlorobenzaldehyde, STAB, TEA DCE, RT, 18 h ~75%
Sulfonylation 4-Methoxyphenylsulfonyl chloride, TEA DCM, RT, 4–6 h ~80%

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring sulfonylation at position 8 requires steric and electronic control. Bulky substituents at position 3 may direct the sulfonyl group to position 8.
  • Enone Stability : The double bond in the enone moiety may necessitate inert atmospheres or low-temperature reactions to prevent polymerization.

Comparative Analysis with Analogous Compounds

The target compound shares structural and synthetic similarities with:

  • 8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one :
    • Difference : Sulfonyl group at position 8 vs. position 3.
    • Shared Step : Sulfonylation with aryl sulfonyl chlorides.
  • 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione :
    • Difference : Diazaspiro vs. triazaspiro core.
    • Shared Step : Use of DMAP/TEA in sulfonylation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, potentially leading to new compounds with different properties and applications.

Scientific Research Applications

Overview

The compound 3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule with significant potential across various scientific disciplines. Its unique structural features make it a valuable candidate for applications in chemistry, biology, medicine, and industry. This article explores the diverse applications of this compound, supported by case studies and detailed data.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its triazaspiro structure allows for various chemical modifications, enabling the synthesis of derivatives with tailored properties.

Key Reactions :

  • Reduction : Facilitates the addition of hydrogen or removal of oxygen.
  • Substitution : Allows for the replacement of functional groups to create new compounds.

Biology

In biological research, the compound's potential as an enzyme inhibitor or biological probe is noteworthy. Its interactions with biomolecules can illuminate cellular processes and pathways.

Applications :

  • Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes that may be involved in disease processes.
  • Biological Pathway Probing : Understanding how the compound affects cellular signaling and metabolic pathways.

Medicine

The therapeutic potential of this compound has been a focal point in drug discovery. Its unique structure suggests possible applications in treating conditions related to inflammation and oxidative stress.

Case Studies :

  • Anticancer Activity : Research indicates that triazole derivatives similar to this compound exhibit selective cytotoxicity against cancer cells, such as melanoma. The mechanism involves inducing cell cycle arrest and promoting apoptosis through reactive oxygen species (ROS) generation.
  • Inflammatory Disorders : Preliminary studies suggest that the compound may modulate inflammatory pathways, indicating its potential as an anti-inflammatory agent.

Industry

In industrial applications, the compound's stability and reactivity make it suitable for developing new materials and optimizing chemical processes.

Potential Uses :

  • Material Science : As a component in polymer synthesis or coatings due to its unique chemical structure.
  • Chemical Processes : Utilized in catalysis or as a reagent in various industrial reactions.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against similar molecules:

CompoundActivityIC50 (nM)Mechanism
Compound AAnticancer105Sigma(1) receptor binding
Compound BAntioxidantN/AROS generation
Target CompoundAnticancerN/ACell cycle arrest

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)propionic acid

  • 4-Methoxybenzenesulfonic acid

  • Triazaspiro[4.5]dec-3-en-2-one derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and core structure. While similar compounds may share some structural features, the presence of both the 3-chlorophenyl and 4-methoxyphenylsulfonyl groups in this particular arrangement sets it apart.

Biological Activity

The compound 3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H22_{22}ClN3_3O5_5S
  • Molecular Weight : 463.9 g/mol
  • CAS Number : 1185171-93-0

Anticancer Potential

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated selective cytotoxicity against melanoma cells, highlighting the potential of triazole derivatives in cancer therapy. The compound was shown to induce cell cycle arrest and decrease melanin production in human melanoma cells, suggesting its utility as a novel chemotherapeutic agent .

The biological activity of the compound may be attributed to its ability to interact with specific cellular targets:

  • Cell Cycle Arrest : The compound has been observed to induce G1 phase arrest in cancer cells, which is crucial for inhibiting cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have shown that ROS generation plays a significant role in their anticancer effects, leading to apoptosis in cancer cells .

Study on Melanoma Cells

In a study investigating the effects of a triazole derivative similar to the target compound, researchers found that it exhibited a selective cytotoxic effect on melanoma cells (VMM917) compared to normal cells. The compound induced cell cycle arrest at the S phase and reduced melanin content significantly. This study underlines the potential application of triazole derivatives in melanoma therapy .

Comparative Analysis with Related Compounds

A comparative analysis was conducted with other compounds containing similar structural motifs:

CompoundActivityIC50 (nM)Mechanism
Compound AAnticancer105Sigma(1) receptor binding
Compound BAntioxidantN/AROS generation
Target CompoundAnticancerN/ACell cycle arrest

Pharmacological Evaluation

The pharmacological evaluation of this compound is essential for understanding its therapeutic potential. Studies utilizing autoradiography and positron emission tomography (PET) have shown that related compounds can effectively bind to specific receptors in the brain, suggesting a multifaceted mechanism of action beyond just direct cytotoxicity .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing this compound, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A typical procedure involves reacting a spirocyclic amine precursor with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) at room temperature for 16–24 hours, using triethylamine (TEA) as a base. Post-reaction, the mixture is quenched with saturated sodium bicarbonate, extracted with DCM, and purified via silica gel chromatography (eluent: DCM/methanol, 9:1) . Purity is confirmed using HPLC with high-resolution columns (e.g., Chromolith®) and LC-MS to detect sulfonamide byproducts .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the spirocyclic core (e.g., 1,4,8-triazaspiro[4.5]decane protons at δ 1.5–3.5 ppm) and sulfonyl/methoxy substituents .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can solubility challenges during synthesis be addressed?

  • Methodological Answer : Optimize solvent polarity—use DCM for reactions and ethanol/water mixtures for recrystallization. Additives like DMAP (dimethylaminopyridine) can enhance solubility in sulfonylation steps .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer) reveals bond angles, torsion angles, and packing motifs. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.1722 Å, β = 94.46°) confirm the spirocyclic geometry and sulfonyl group orientation . Multi-scan absorption corrections (e.g., MULABS) improve data accuracy .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-chlorophenyl or 4-methoxyphenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) analogs .
  • Bioassays : Test enzyme inhibition (e.g., kinase assays) or cellular permeability using Caco-2 models. Cross-reference with spirocyclic analogs in anticonvulsant or kinase inhibitor studies .

Q. What statistical approaches optimize reaction yields and minimize side products?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables (e.g., temperature, stoichiometry). For example, a 2^3 factorial design can model the impact of TEA concentration, reaction time, and solvent volume on sulfonylation efficiency. Response surface methodology (RSM) identifies optimal conditions .

Q. How to resolve contradictions between computational predictions and experimental data?

  • Methodological Answer :

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to validate torsional strain or hydrogen bonding .
  • Error Analysis : Re-examine NMR relaxation times or crystallographic thermal parameters (e.g., Ueq) for dynamic effects .

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